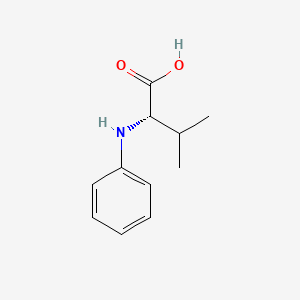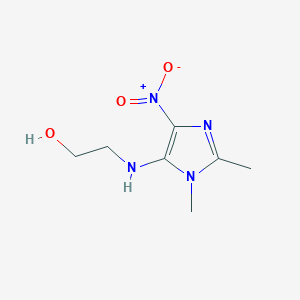
13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-
Übersicht
Beschreibung
. This compound belongs to the family of organochlorosilanes and is characterized by its complex molecular structure, which includes multiple oxygen atoms and a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- typically involves the reaction of trichlorosilane with a polyether compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the gradual addition of the polyether to the trichlorosilane, followed by heating and stirring to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- .
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include alcohols, amines, and thiols.
Hydrolysis: In the presence of water or moisture, 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Water or Moisture: Facilitates hydrolysis reactions.
Catalysts: Such as acids or bases, are often used to accelerate these reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- involves its ability to interact with various molecular targets through its reactive functional groups. The chlorine atoms can participate in substitution reactions, while the silicon-oxygen bonds can form stable complexes with other molecules. These interactions enable the compound to exert its effects in various applications, such as catalysis, material synthesis, and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Methoxy(triethyleneoxy)undecyltrichlorosilane: Another organochlorosilane with similar properties and applications.
Trichlorosilane: A simpler organochlorosilane used as a precursor in the synthesis of more complex silanes.
Tetramethoxysilane: A related compound used in the production of silica-based materials.
Uniqueness: 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- is unique due to its complex molecular structure, which includes multiple oxygen atoms and a silicon atom. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with other molecules. These properties make it particularly valuable in advanced material synthesis and scientific research.
Eigenschaften
IUPAC Name |
trichloro-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl3O4Si/c1-22-12-13-24-16-17-25-15-14-23-11-9-7-5-3-2-4-6-8-10-18-26(19,20)21/h2-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCPLDRWYXMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl3O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431745 | |
| Record name | 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219641-32-4 | |
| Record name | 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







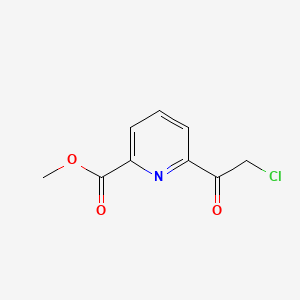
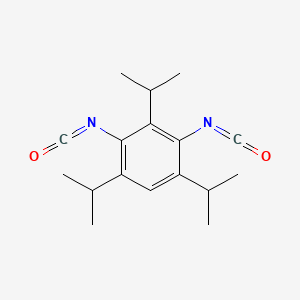
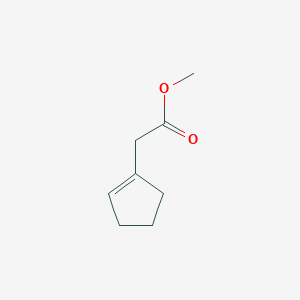

![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)


